4-Butoxy-3,5-dimethylphenylboronic acid
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Overview
Description
4-Butoxy-3,5-dimethylphenylboronic acid is an organic compound with the molecular formula H₃C(CH₂)₃OC₆H₂(CH₃)₂B(OH)₂ and a molecular weight of 222.09 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is typically found in solid form and has a melting point of 193-198°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3,5-dimethylphenylboronic acid can be achieved through various methods. One common approach involves the reaction of 4-butoxy-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an organic halide or pseudohalide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Butoxy-3,5-dimethylphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Butoxy-3,5-dimethylphenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions include the palladium catalyst and the organic halide or pseudohalide substrate.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenylboronic acid
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
- 4-Trifluoromethylphenylboronic acid
Uniqueness
4-Butoxy-3,5-dimethylphenylboronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other boronic acids. This unique structure allows for the formation of specific biaryl compounds in Suzuki-Miyaura coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(4-butoxy-3,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8,14-15H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHHUSAJRKJRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584427 |
Source
|
Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845551-41-9 |
Source
|
Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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